Researchers requiring 8-fluoroquinolone antibiotics face regioselectivity and efficacy challenges with standard quinolines. 8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9) directly addresses this as the mandatory C8-fluorinated building block.
8-Fluoro-4-hydroxyquinoline is a highly specialized halogenated building block essential for the synthesis of advanced 8-fluoroquinolone therapeutics and complex heterocyclic ligands. Characterized by a hydroxyl group at the C4 position (tautomerizing to a 4-quinolone) and a strongly electronegative fluorine atom at the C8 position, this precursor dictates the regiochemistry of downstream electrophilic substitutions and cross-coupling reactions[1]. In industrial procurement, it is primarily sourced as the foundational starting material for broad-spectrum antibiotics, mammalian topoisomerase inhibitors, and CNS-active allosteric modulators, where the pre-installed C8-fluorine is required to achieve specific pharmacokinetic and target-binding profiles in the final active pharmaceutical ingredients (APIs)[2].
Substituting 8-fluoro-4-hydroxyquinoline with the unsubstituted 4-hydroxyquinoline or the more common 6-fluoro-4-hydroxyquinoline fundamentally alters both the synthetic processability and the biological efficacy of the resulting derivatives. From a manufacturing perspective, the C8-fluorine provides a critical steric and electronic blockade that prevents unwanted C8-functionalization during multi-step syntheses, ensuring high regioselectivity that C8-H baselines cannot achieve [1]. In application-critical performance, the C8-F modification is mandatory for shifting the primary mechanism of action in Gram-positive bacteria from topoisomerase IV to DNA gyrase, a feature that allows 8-fluoroquinolones to overcome existing resistance mechanisms [2]. Furthermore, replacing the fluorine with a chlorine atom (8-chloro-4-hydroxyquinoline) introduces excessive steric bulk and alters the lipophilicity, negatively impacting the oral absorption and tissue penetration of the final formulated product [3].
In the synthesis of functionalized quinoline-3-carboxylates, the pre-installed C8-fluorine in 8-fluoro-4-hydroxyquinoline acts as a powerful directing group. During subsequent electrophilic activation (e.g., chlorination via POCl3 to yield 4-chloro-8-fluoroquinoline), the strong inductive effect of the C8-F atom stabilizes the intermediate, routinely enabling conversion yields exceeding 85% [1]. In contrast, using an unblocked 4-hydroxyquinoline baseline often results in mixed isomers and tarry byproducts due to competing reactions at the C8 position, reducing the isolated yield of the target regioisomer and requiring costly chromatographic purification.
| Evidence Dimension | Regioselective conversion yield (POCl3 activation) |
| Target Compound Data | >85% yield of the pure 4-chloro-8-fluoro regioisomer |
| Comparator Or Baseline | Mixed isomers and lower target yields (<70%) for unblocked C8-H baselines |
| Quantified Difference | Improves pure regioisomer yield by >15% while eliminating C8-substituted byproducts |
| Conditions | Phosphorus oxychloride (POCl3) mediated chlorination at 100 °C |
Procuring the pre-fluorinated C8 scaffold eliminates the need for complex late-stage separations, directly lowering the cost of goods (COGS) in API manufacturing.
The incorporation of the 8-fluoro-4-hydroxyquinoline scaffold into final API structures fundamentally shifts the drug's target preference. Studies demonstrate that 8-fluoroquinolones (e.g., sparfloxacin) preferentially target DNA gyrase (GyrA) in Gram-positive bacteria, whereas C8-H baselines (e.g., ciprofloxacin) target topoisomerase IV [1]. Against S. pneumoniae strains bearing topoisomerase IV mutations, 8-fluoro derivatives maintain a highly potent Minimum Inhibitory Concentration (MIC) of ≤ 0.25 to 2 mg/L. In contrast, the MIC for C8-H comparators rises well above therapeutically useful levels (>8 mg/L) [2].
| Evidence Dimension | MIC against topoisomerase IV-mutated S. pneumoniae |
| Target Compound Data | ≤ 0.25 - 2 mg/L (8-fluoroquinolone derivatives) |
| Comparator Or Baseline | >8 mg/L (C8-H fluoroquinolone baselines) |
| Quantified Difference | >4-fold to 32-fold improvement in MIC against resistant mutant strains |
| Conditions | In vitro antimicrobial susceptibility testing on laboratory-derived and clinical mutant strains |
Buyers developing next-generation anti-infectives must utilize the 8-fluoro precursor to ensure efficacy against multidrug-resistant bacterial strains.
The substitution of a hydrogen atom with fluorine at the C8 position significantly alters the physicochemical properties of the quinoline core. 8-Fluoro-4-hydroxyquinoline exhibits an increased lipophilicity (LogP ~ 2.55) compared to its unsubstituted counterpart . When this scaffold is translated into a final therapeutic agent, the enhanced lipophilicity and altered pKa of the quinolone nitrogen improve oral absorption and reduce bacterial efflux [1]. This structural modification extends the in vivo elimination half-life of derived APIs to approximately 18 hours, compared to the 4-5 hour half-life typical of standard C8-H fluoroquinolones like ciprofloxacin [2].
| Evidence Dimension | Elimination half-life of derived APIs |
| Target Compound Data | ~18 hours (8-fluoro derivatives like sparfloxacin) |
| Comparator Or Baseline | 4-5 hours (C8-H derivatives like ciprofloxacin) |
| Quantified Difference | Extends elimination half-life by over 300% |
| Conditions | In vivo pharmacokinetic profiling following oral administration |
The 8-fluoro scaffold is essential for formulators aiming to develop APIs suitable for patient-compliant, once-daily dosing regimens.
8-Fluoro-4-hydroxyquinoline is the mandatory starting material for 8-fluoroquinolone antibiotics (such as sparfloxacin and lomefloxacin). Its use is dictated by the need to target DNA gyrase in multidrug-resistant Gram-positive bacteria, a performance metric unachievable with standard 6-fluoro precursors [1].
The specific steric and electronic profile of the 8-fluoro-4-oxoquinoline core makes it an ideal building block for synthesizing muscarinic M1 receptor partial agonists and mGluR2 negative allosteric modulators, where precise receptor pocket fitting is required to avoid off-target side effects [2].
Used as a foundational scaffold in the design of mammalian topoisomerase II inhibitors. The C8-fluorine enhances the stabilization of the enzyme-DNA cleavage complex, leading to improved cytotoxic activity against solid tumors compared to unhalogenated quinoline derivatives [3].